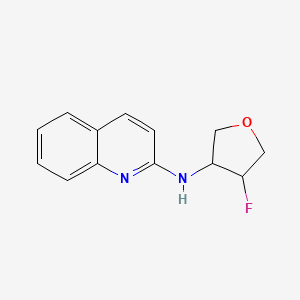

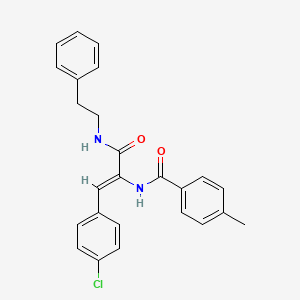

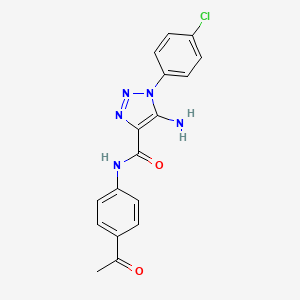

![molecular formula C18H11F3N2OS B2505075 4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-50-2](/img/structure/B2505075.png)

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine, focusing on six unique applications:

Anticancer Research

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with cellular targets, potentially leading to apoptosis (programmed cell death) in cancer cells . This makes it a promising candidate for developing new anticancer therapies.

Pharmaceutical Chemistry

The trifluoromethyl group in this compound is known for enhancing the metabolic stability and bioavailability of pharmaceutical agents . This property is crucial in drug design, as it can improve the efficacy and safety profile of new medications. Researchers are exploring its use in creating more effective drugs with fewer side effects.

Electrochemical Applications

The compound’s unique structure makes it suitable for electrochemical studies. It can be used in the development of sensors and other electrochemical devices due to its ability to undergo redox reactions . This application is particularly relevant in the fields of environmental monitoring and medical diagnostics, where sensitive and accurate detection methods are essential.

Catalysis

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine can act as a catalyst in various chemical reactions. Its ability to facilitate reactions without being consumed makes it valuable in industrial processes, including the synthesis of complex organic molecules . This application can lead to more efficient and sustainable chemical manufacturing methods.

Material Science

In material science, this compound is being investigated for its potential to create new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics . This could lead to the development of advanced materials for use in various industries, including aerospace and electronics.

Agricultural Chemistry

The compound’s properties are also being explored in agricultural chemistry. It has potential as a component in agrochemicals, such as herbicides and pesticides, due to its ability to disrupt specific biological pathways in pests . This application could contribute to more effective and environmentally friendly agricultural practices.

Eigenschaften

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2OS/c19-18(20,21)12-5-3-4-11(8-12)9-25-17-16-15(22-10-23-17)13-6-1-2-7-14(13)24-16/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWYORBEYQCAMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

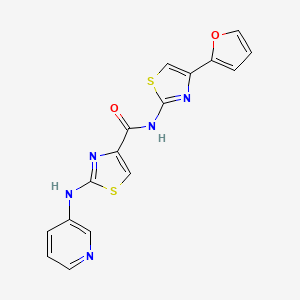

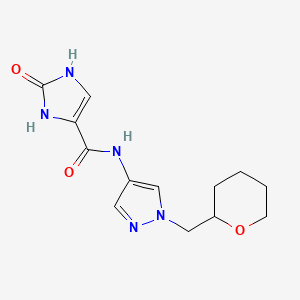

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)

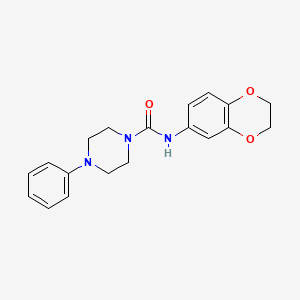

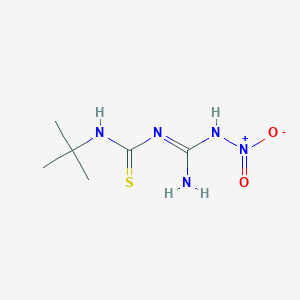

![5,8-Dioxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2504998.png)

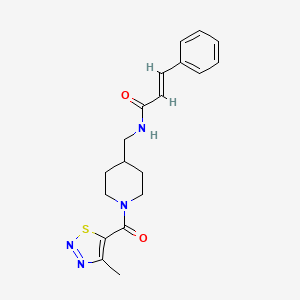

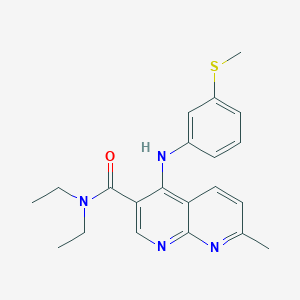

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)

![N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B2505006.png)